molecular formula C26H30N2O4 B2689071 2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 893351-82-1

2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2689071
CAS RN: 893351-82-1
M. Wt: 434.536
InChI Key: USZAQYQDNBMFDL-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry . It includes a pyrrole ring, which is a five-membered aromatic heterocycle . Pyrrole rings are found in many biologically active compounds . The compound also contains a diethylamino group and a methoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. The diethylamino group would likely contribute to the basicity of the molecule, while the methoxyphenyl group could participate in aromatic interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrole ring and the various functional groups. The pyrrole ring is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the diethylamino group could make the compound a weak base .

Scientific Research Applications

Chemosensors for Transition Metal Ions

Compounds with naphthoquinone structures, similar to the pyrrole-3,9-dione structure, have been synthesized and characterized for their molecular recognition abilities towards transition metal ions. These compounds exhibit remarkable selectivity towards Cu2+ ions, changing color upon complexation. Such chemosensors can be vital for environmental monitoring and analytical chemistry applications (Gosavi-Mirkute et al., 2017).

Electron Transport Layer in Solar Cells

N-type conjugated polyelectrolytes incorporating diketopyrrolopyrrole (DPP) units have been used as electron transport layers (ETL) in polymer solar cells. The electron-deficient nature of the DPP backbone enhances conductivity and electron mobility, improving the power conversion efficiency of solar cells (Hu et al., 2015).

Photoluminescent Materials

A series of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units have shown strong photoluminescence and good solubility. Such materials are promising for electronic applications due to their photochemical stability and processability into thin films (Beyerlein & Tieke, 2000).

Organic Semiconductor Applications

Derivatives of oxazolo[4,5-b]pyridines, which share functional similarities with the compound of interest, have been synthesized and characterized for their optical properties. These compounds have potential applications as organic semiconductors, indicating a possible application area for similar compounds (Briseño-Ortega et al., 2018).

Antitumor Properties

Amino-substituted pyrido[3',4':4,5]pyrrolo[2,3-g]isoquinolines and pyrido[4,3-b]carbazole derivatives, which are structurally related to the compound , have shown important antitumor properties. Modifications on the side chain or heterocycle have been explored, indicating the relevance of structural features in biological activity (Rivalle et al., 1983).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Many compounds containing pyrrole rings have diverse biological activities, including antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, and antimalarial effects .

properties

IUPAC Name

2-[3-(diethylamino)propyl]-1-(4-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O4/c1-5-27(6-2)14-7-15-28-23(18-9-11-19(31-4)12-10-18)22-24(29)20-16-17(3)8-13-21(20)32-25(22)26(28)30/h8-13,16,23H,5-7,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZAQYQDNBMFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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